

Technical Guide: NMR and Mass Spectrometry Analysis of 2-Carboxyphenol-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-Carboxyphenol-d4**, an isotopically labeled internal standard crucial for quantitative bioanalysis. This document outlines key analytical data, presents detailed experimental protocols, and visualizes workflows for the characterization and application of this compound.

Compound Identification and Properties

2-Carboxyphenol-d4, also known as Salicylic acid-d4, is the deuterated analogue of salicylic acid, with four deuterium atoms replacing hydrogen atoms on the aromatic ring. This stable isotope-labeled compound is primarily utilized as an internal standard for the precise quantification of salicylic acid in various biological matrices by mass spectrometry.[1]

Table 1: General Properties of 2-Carboxyphenol-d4



Property	Value	Reference(s)
Synonyms	Salicylic Acid-d4, 2- Hydroxybenzoic Acid-d4	[1][2][3]
Molecular Formula	C7H2D4O3	[2][4][5]
Molecular Weight	142.15 g/mol	[2][3][4][6]
Exact Mass	142.056801 u	[4]
Isotopic Purity	≥98 atom % D; >95% by NMR	[2][3]
Appearance	White to Off-White Solid	[2]

Mass Spectrometry Data

Mass spectrometry is the primary application for **2-Carboxyphenol-d4**, where it serves as an ideal internal standard for salicylic acid. Its chromatographic behavior is nearly identical to the unlabeled analyte, but it is clearly distinguishable by its higher mass.

Quantitative Data

The mass spectrum of **2-Carboxyphenol-d4** is characterized by a molecular ion peak corresponding to its deuterated structure. In tandem mass spectrometry (MS/MS) applications, a specific precursor-to-product ion transition is monitored for quantification.

Table 2: Mass Spectrometry Data for **2-Carboxyphenol-d4**



Parameter	lonization Mode	Value (m/z)	Description	Reference(s)
Exact Mass	-	142.0568	Calculated exact mass of the neutral molecule.	[4]
Precursor Ion [M-H]-	ESI Negative	141.0	Deprotonated molecular ion observed in negative mode.	
Product Ion	ESI Negative	97.0	Major fragment ion used for MRM quantification.	_
MRM Transition	ESI Negative	141.0 → 97.0	Monitored reaction for LC-MS/MS analysis.	_

Experimental Protocol: LC-MS/MS

The following protocol is a representative method for the simultaneous quantification of salicylic acid and **2-Carboxyphenol-d4** in plasma.

- Sample Preparation (Liquid-Liquid Extraction):
 - To 100 μL of plasma, add the internal standard solution (2-Carboxyphenol-d4).
 - \circ Add 50 µL of 5% formic acid to acidify the sample.
 - Add 1 mL of tert-butyl methyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 200 μL of the mobile phase.



- Chromatographic Conditions:
 - HPLC System: Agilent 1200 series or equivalent.
 - Column: InertSustain C18 (e.g., 4.6 x 50 mm, 5 μm).
 - Mobile Phase A: 0.2% formic acid in Milli-Q water.
 - Mobile Phase B: 0.2% formic acid in acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Gradient: Establish a suitable gradient to separate salicylic acid from matrix components.
 - Injection Volume: 10 μL.
- Mass Spectrometer Conditions:
 - Instrument: API 2000 triple quadrupole mass spectrometer or equivalent.
 - Ionization Source: Electrospray Ionization (ESI), negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Ion Transitions: Monitor m/z 136.9 → 93.0 for salicylic acid and m/z 140.9 → 97.0 for 2-Carboxyphenol-d4 (values reflect nominal mass used in the source publication).
 - Optimization: Optimize source parameters (e.g., curtain gas, collision gas, ion spray voltage) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.



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Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experimental workflow.

NMR Spectroscopy Data

NMR spectroscopy confirms the isotopic labeling pattern of **2-Carboxyphenol-d4**. The absence of signals in the aromatic region of the ¹H NMR spectrum and the altered appearance of aromatic signals in the ¹³C NMR spectrum are definitive indicators of successful deuteration.

¹H NMR Data

In the 1 H NMR spectrum of **2-Carboxyphenol-d4**, the four protons on the benzene ring are replaced by deuterium. As deuterium is not observed in 1 H NMR, the complex aromatic signals typically seen for salicylic acid (δ 6.9-8.0 ppm) are absent. The only expected signals are from the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are broad and have variable chemical shifts depending on the solvent and concentration.

Table 3: Expected ¹H NMR Spectral Data for 2-Carboxyphenol-d4

Functional Group	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic (Ar-H)	Absent	-	Protons at positions 3, 4, 5, and 6 are replaced by deuterium.
Carboxylic Acid (- COOH)	~10.0 - 12.0	Broad Singlet	Chemical shift is highly dependent on solvent, temperature, and concentration.
Phenolic (-OH)	Variable	Broad Singlet	Chemical shift is highly dependent on solvent and hydrogen bonding.

¹³C NMR Data



The ¹³C NMR spectrum provides a full carbon fingerprint. For **2-Carboxyphenol-d4**, the signals for the deuterated carbons (C3-C6) will be significantly less intense and may appear as multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling. The signals for the non-deuterated carbons (C1, C2, and C7) will remain singlets with chemical shifts similar to those of unlabeled salicylic acid.

Table 4: ¹³C NMR Spectral Data Comparison: Salicylic Acid vs. **2-Carboxyphenol-d4** (Expected)

Carbon Atom	Salicylic Acid Chemical Shift (ppm)	2-Carboxyphenol-d4 (Expected)
C1 (-C-COOH)	~115	Singlet, ~115 ppm
C2 (-C-OH)	~161	Singlet, ~161 ppm
C3	~131	Low intensity multiplet
C4	~118	Low intensity multiplet
C5	~136	Low intensity multiplet
C6	~118	Low intensity multiplet
C7 (-COOH)	~172	Singlet, ~172 ppm
(Reference chemical shifts for salicylic acid are approximate and based on solid-state NMR data.)		

Experimental Protocol: NMR Spectroscopy

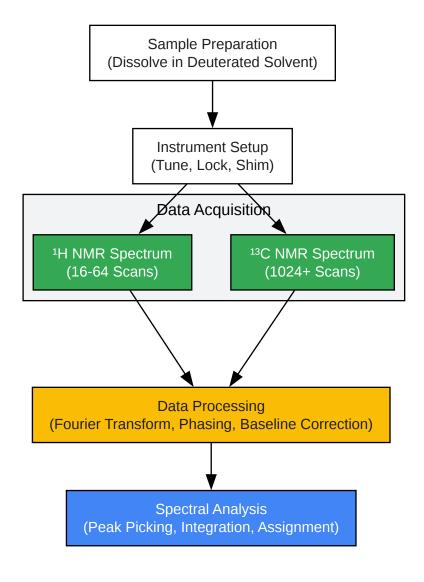
The following is a general protocol for acquiring NMR spectra of **2-Carboxyphenol-d4**.

- Sample Preparation:
 - Accurately weigh 5-10 mg of 2-Carboxyphenol-d4.



- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) in a 5 mm NMR tube.
- Ensure the sample is fully dissolved.
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Probe: Standard broadband or inverse detection probe.
 - Tuning and Matching: Tune and match the probe to the ¹H or ¹³C frequency.
 - Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- 1H NMR Acquisition:
 - Experiment: Standard 1D proton experiment.
 - Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
 - Pulse Angle: 30-45 degrees.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 16-64 scans, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Experiment: 1D carbon experiment with proton decoupling (e.g., zgpg30).
 - Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
 - Pulse Angle: 30 degrees.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.





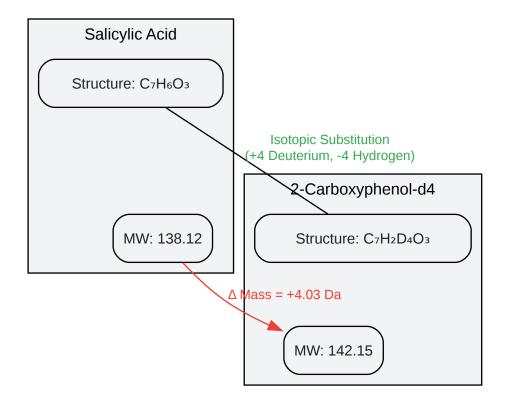
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Caption: General experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Relationship and Mass Difference

The key analytical utility of **2-Carboxyphenol-d4** lies in its direct structural relationship to salicylic acid, differing only by the mass of four deuterium atoms. This relationship is visualized below.





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